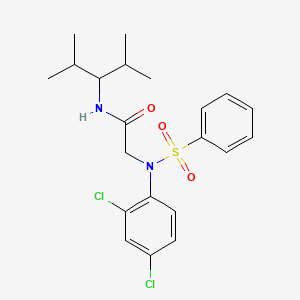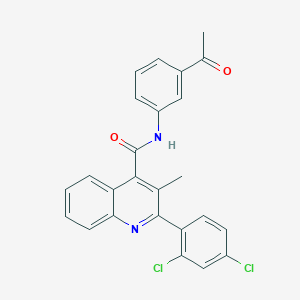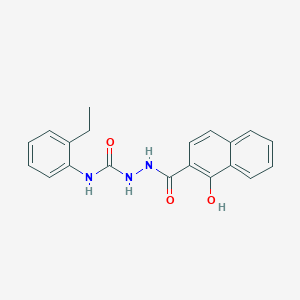
3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone, also known as KH176, is a small molecule drug that has been shown to have potential therapeutic benefits in treating mitochondrial diseases. Mitochondrial diseases are a group of disorders caused by dysfunctional mitochondria, which are the energy-producing organelles within cells. These diseases can affect various organs and systems in the body, leading to a wide range of symptoms and complications. KH176 has been studied for its ability to improve mitochondrial function and reduce oxidative stress, which are key factors in the development and progression of mitochondrial diseases.
作用機序
The exact mechanism of action of 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone is not fully understood, but it is believed to act through several different pathways. One of the key ways in which 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone may exert its therapeutic effects is by reducing oxidative stress, which is a major contributor to mitochondrial dysfunction and cellular damage. 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone may also help to improve mitochondrial function by increasing the production of ATP, the energy currency of cells, and by promoting mitochondrial biogenesis, the process by which new mitochondria are formed.
Biochemical and Physiological Effects
3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects in cell and animal models of mitochondrial diseases. These effects include improvements in mitochondrial function, reductions in oxidative stress, and increases in ATP production. 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone has also been shown to have neuroprotective effects, which may be particularly relevant for the treatment of mitochondrial diseases that affect the brain.
実験室実験の利点と制限
One of the key advantages of 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone is its potential therapeutic benefits in treating mitochondrial diseases, which are currently lacking effective treatments. Additionally, 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone has been shown to have a good safety profile in preclinical studies, with no significant toxicity or adverse effects observed. However, there are also some limitations to using 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone in lab experiments. For example, the exact mechanism of action of 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone is not fully understood, which can make it difficult to design experiments to test its efficacy. Additionally, the synthesis of 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone can be challenging and time-consuming, which may limit its availability for research purposes.
将来の方向性
There are several potential future directions for research on 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone. One area of focus could be on further elucidating its mechanism of action, which could help to identify new therapeutic targets and improve the design of clinical trials. Another area of research could be on developing more efficient and scalable synthesis methods for 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone, which could increase its availability for research and clinical use. Finally, there may be opportunities to explore the potential of 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone in treating other diseases or conditions beyond mitochondrial diseases, based on its antioxidant and neuroprotective properties.
合成法
3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves several key steps, including the formation of a pyrimidine ring and the introduction of a thiol group. The final product is obtained as a white crystalline powder, which can be purified through recrystallization.
科学的研究の応用
3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone has been the subject of extensive scientific research, with numerous studies investigating its potential therapeutic benefits in treating mitochondrial diseases. In preclinical studies, 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone has been shown to improve mitochondrial function and reduce oxidative stress in various cell and animal models of mitochondrial diseases. These studies have provided strong evidence for the potential efficacy of 3-cyclohexyl-5-ethyl-6-hydroxy-2-mercapto-4(3H)-pyrimidinone as a treatment for these disorders.
特性
IUPAC Name |
1-cyclohexyl-5-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h8,16H,2-7H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBXMQMGHDWVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![cyclohexyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5227440.png)
![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)
![N-benzyl-3-[(1,4-dithiepan-6-ylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B5227462.png)
![N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5227470.png)

![butyl 2-chloro-5-{[(cinnamoylamino)carbonothioyl]amino}benzoate](/img/structure/B5227479.png)

![2-({2-[2-(4-chlorophenoxy)ethoxy]ethyl}amino)ethanol ethanedioate (salt)](/img/structure/B5227485.png)
![1-(4-chlorobenzyl)-N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5227487.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5227502.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5227512.png)